2-(叔丁基磺酰基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(tert-Butylsulfonyl)acetonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemistry that can provide insights into the properties and reactivity of similar sulfonyl and acetonitrile compounds. For instance, the interaction of acetonitrile with trifluoromethanesulfonic acid and the oxidation of sulfides to sulfoxides are relevant to understanding the behavior of sulfonyl compounds in various chemical environments .

Synthesis Analysis

The synthesis of compounds related to 2-(tert-Butylsulfonyl)acetonitrile can be inferred from the methodologies described in the papers. For example, the use of trifluoromethanesulfonic acid in acetonitrile as a catalyst for Friedel-Crafts alkylations indicates that acetonitrile can be a solvent or participant in reactions leading to complex organic structures . Additionally, the oxidation of sulfides using tert-butylperoxy iodanes suggests that tert-butyl groups can be introduced into a molecule through oxidation reactions .

Molecular Structure Analysis

The molecular structure of 2-(tert-Butylsulfonyl)acetonitrile can be related to the structures of compounds studied in the papers. Theoretical aspects of acetonitrile oxide cycloaddition to various substituted thiophene 1,1-dioxides, as well as the analysis of molecular packing in these compounds, provide a basis for understanding how substituents like tert-butyl groups affect the molecular geometry and electronic properties of a molecule .

Chemical Reactions Analysis

Chemical reactions involving acetonitrile and tert-butyl groups are discussed in the papers. The interaction of acetonitrile with trifluoromethanesulfonic acid leads to a variety of cations and neutral compounds, which suggests that acetonitrile can undergo significant transformations under acidic conditions . The oxidation of sulfides to sulfoxides using tert-butylperoxy iodanes indicates that tert-butyl groups can be involved in oxidation reactions that alter the oxidation state of sulfur atoms .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-(tert-Butylsulfonyl)acetonitrile, they do provide information on related compounds. For example, the study of acetonitrile's interaction with trifluoromethanesulfonic acid through NMR and ESI-MS techniques suggests that acetonitrile derivatives can exhibit a range of physical and chemical behaviors depending on their environment and the presence of other functional groups . The oxidation reactions and the use of acetonitrile as a solvent or reactant also imply that the physical properties such as solubility and reactivity can be tuned by the presence of tert-butyl and sulfonyl groups .

科学研究应用

光化学与材料科学

- 光酸生成效率:一项关于芳基环烷基磺鎓盐光酸生成机理的研究突出了 2-(叔丁基磺酰基)乙腈衍生物在光化学条件下通过开环和芳基裂解生成酸中的作用。该过程对于光刻中使用的抗蚀剂配方中的应用至关重要,其中对酸产生的精确控制会显著影响微电子器件的开发 (Sanramé 等人,2004)。

有机合成

- 氮杂环合成:意外合成 (叔丁基-NNO-偶氮氧基)乙腈证明了其作为多种氮杂环前体的效用。它通过使用氨化剂将肟基团一步还原为亚甲基单元而形成,为有机化学中的新型合成途径开辟了道路 (Klenov 等人,2016)。

电化学与电池技术

- 固体电解质界面 (SEI) 形成:在锂离子电池方面,已研究了相关化合物(苯磺酰基)乙腈在 LiCoO2 正极上形成固体电解质界面 (SEI) 的能力。磺酰基的存在有助于形成保护层,从而提高电池的性能和寿命,表明 2-(叔丁基磺酰基)乙腈在增强电池技术方面具有潜在应用 (Deng 等人,2019)。

核苷酸合成与保护

- 寡核苷酸合成:该化合物对寡核苷酸的合成和保护有影响,其中已证明 2-甲基-5-叔丁基硫酚等衍生物可以有效地从寡核苷酸中去除保护基团,表明 2-(叔丁基磺酰基)乙腈具有类似的能力 (Kumar 等人,2003)。

分析化学

- 溶解度测量:已测量乙腈在各种溶剂中的奥斯特瓦尔德浓度系数,提供了对 2-(叔丁基磺酰基)乙腈等挥发性溶质溶解度行为的见解。该知识对于分析化学至关重要,其中溶剂性质会显着影响化学分析的结果 (Bebahani 等人,2002)。

安全和危害

属性

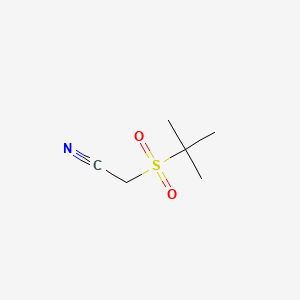

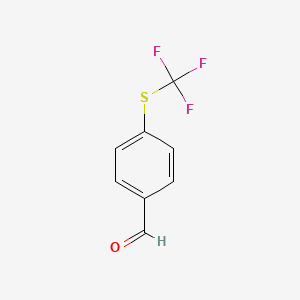

IUPAC Name |

2-tert-butylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2,3)10(8,9)5-4-7/h5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCYCIRRPIYJOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

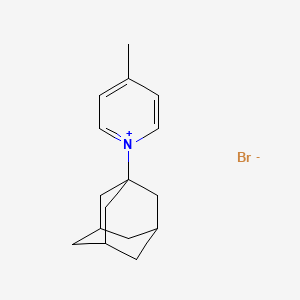

CC(C)(C)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002038 |

Source

|

| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81536-18-7 |

Source

|

| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)

![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)

![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)